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molecular formula C14H13IO B8161955 1-(Benzyloxy)-4-iodo-2-methylbenzene

1-(Benzyloxy)-4-iodo-2-methylbenzene

Cat. No. B8161955
M. Wt: 324.16 g/mol
InChI Key: QZSLSNBAVPUQPW-UHFFFAOYSA-N
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Patent
US07659296B2

Procedure details

A mechanically stirred mixture of 4-iodo-2-methylphenol (1.62 moles; 391 g), cesium carbonate (1.99 moles; 650 g), and 1.75 L of acetone is treated with benzyl bromide (1.70 moles; 203 mL; 291 g) over 15 m. The reaction mixture was stirred for 21 h at RT and filtered. The filter cake is washed with 1 L of acetone, and the combined filtrates are concentrated. The crude semi-solid is recrystallized from pentane to give 475 grams (90%) of the desired product as a white solid. 1H NMR (CDCl3) δ: 7.40 (m, 7H), 6.64 (d, J=8.6 Hz, 1H), 5.06 (s, 2H), 2.24 (s, 3H).
Quantity
391 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
650 g
Type
reactant
Reaction Step One
Quantity
1.75 L
Type
solvent
Reaction Step One
Quantity
203 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH3:9])[CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CC(C)=O>[CH2:16]([O:8][C:5]1[CH:6]=[CH:7][C:2]([I:1])=[CH:3][C:4]=1[CH3:9])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
391 g
Type
reactant
Smiles
IC1=CC(=C(C=C1)O)C
Name
cesium carbonate
Quantity
650 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.75 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
203 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 21 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with 1 L of acetone
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates are concentrated
CUSTOM
Type
CUSTOM
Details
The crude semi-solid is recrystallized from pentane

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)I)C
Measurements
Type Value Analysis
AMOUNT: MASS 475 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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